molecular formula C11H11N5O2 B171668 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid CAS No. 115782-10-0

4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid

Katalognummer B171668
CAS-Nummer: 115782-10-0
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: IQFWENCBWDXNGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, also known as DABA, is a chemical compound that has been widely studied for its potential applications in scientific research. DABA is a derivative of the amino acid, phenylalanine, and is commonly used as a building block for the synthesis of various peptides and proteins.

Wissenschaftliche Forschungsanwendungen

4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various peptides and proteins, including those used in drug discovery and development. 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is also used as a fluorescent probe for the detection of DNA and RNA, as well as a substrate for enzyme assays. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Wirkmechanismus

The mechanism of action of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is not fully understood, but it is believed to be related to its ability to bind to and interact with various proteins and enzymes. 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to bind to the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This interaction may inhibit the activity of the enzyme, leading to a decrease in the production of these important molecules.
Biochemical and Physiological Effects
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for the development of new antibiotics. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of various peptides and proteins, as well as a substrate for enzyme assays. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
One of the main limitations of using 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid in lab experiments is its cost. The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is a complex process that requires several steps, making it a relatively expensive compound to produce. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has a relatively short half-life, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. One area of interest is the development of new antibiotics based on the antimicrobial properties of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. Additionally, there is interest in exploring the potential use of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid as a fluorescent probe for the detection of DNA and RNA in living cells. Finally, there is interest in exploring the potential use of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, or 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, is a chemical compound that has a wide range of potential applications in scientific research. Its versatility as a building block for the synthesis of various peptides and proteins, as well as its antimicrobial and antioxidant properties, make it a valuable tool for researchers. While there are limitations to its use, such as its cost and short half-life, there are many future directions for research involving 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid that hold promise for the development of new therapies and treatments.

Synthesemethoden

The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid involves a series of chemical reactions that begin with the conversion of phenylalanine to 4-nitrophenylalanine. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas or sodium dithionite. The resulting compound is then reacted with 2,6-diaminopyrimidine to form 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. The final product is purified using various chromatography techniques.

Eigenschaften

CAS-Nummer

115782-10-0

Molekularformel

C11H11N5O2

Molekulargewicht

245.24 g/mol

IUPAC-Name

4-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C11H11N5O2/c12-8-5-9(16-11(13)15-8)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H5,12,13,14,15,16)

InChI-Schlüssel

IQFWENCBWDXNGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N

Synonyme

2,4-diamino-6-p-carboxyanilinopyrimidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.